Fmoc-N-Et-Thr-OH

Description

Contextualization of Fmoc-N-Et-Thr-OH within the Landscape of Modified Amino Acids for Peptide and Chemical Biology Research

In the realm of chemical biology and peptide research, the twenty proteinogenic amino acids encoded by the genetic code represent only a fraction of the possible structural diversity. wikipedia.org Scientists frequently employ non-canonical or modified amino acids to synthesize peptides with enhanced or entirely new properties. This compound is a prime example of such a non-canonical building block.

The incorporation of modified amino acids like this compound into a peptide sequence allows for the fine-tuning of its structure, stability, and biological function. nih.gov These custom-designed peptides, often called peptidomimetics, can overcome the limitations of natural peptides, such as poor stability against enzymatic degradation and low cell membrane permeability. lookchem.commonash.edu The specific modifications present in this compound—the N-terminal Fmoc group and the N-ethyl group—are strategically chosen to facilitate controlled synthesis and to confer desirable attributes to the final peptide product. This positions the compound as a valuable tool for developing novel therapeutic agents, molecular probes, and advanced biomaterials. acs.orgnih.gov

Evolution of Fmoc-Protecting Group Chemistry in the Synthesis of Non-Canonical Amino Acid Derivatives

The synthesis of peptides is a stepwise process that requires the temporary protection of the alpha-amino group of the incoming amino acid to prevent unwanted side reactions, such as polymerization. altabioscience.com The fluorenylmethoxycarbonyl (Fmoc) group, introduced by Carpino and Han in 1970, has become a cornerstone of modern peptide synthesis, particularly in the widely used Solid-Phase Peptide Synthesis (SPPS) technique. altabioscience.comnih.gov

The widespread adoption of Fmoc chemistry stems from its key advantage: orthogonality. The Fmoc group is stable under acidic conditions but is readily removed by a weak base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org This mild deprotection condition contrasts sharply with the harsh acidic treatments (e.g., hydrogen fluoride) required in older Boc/Benzyl chemistry. nih.gov This mildness is particularly crucial for the synthesis of complex peptides containing sensitive or modified amino acids. nih.gov Functional groups like phosphorylations or glycosylations, as well as the N-alkyl modifications found in this compound, are often unstable in strong acid but are fully compatible with the Fmoc-based strategy. nih.gov This compatibility has enabled the routine synthesis of a vast array of non-canonical peptide derivatives that were previously difficult or impossible to access. nih.gov

The process of SPPS using Fmoc-protected amino acids involves anchoring the first amino acid to a solid support (resin) and then iteratively adding subsequent amino acids. Each cycle consists of two main steps: the removal of the Fmoc group from the resin-bound peptide chain and the coupling of the next Fmoc-protected amino acid. luxembourg-bio.com The progress of the synthesis can be conveniently monitored by UV spectroscopy, as the byproduct of Fmoc deprotection is highly fluorescent. wikipedia.org

Significance of N-Alkylation in Amino Acid Building Blocks for Advanced Molecular Construction

N-alkylation, the replacement of the hydrogen atom on a peptide's backbone amide nitrogen with an alkyl group (such as the ethyl group in this compound), is a subtle yet powerful modification with profound consequences for peptide structure and function. acs.orgnih.gov This modification has become an indispensable tool in the design of peptidomimetics and peptide-based therapeutics. monash.edunih.gov

The introduction of an N-alkyl group imparts several significant properties:

Conformational Constraint: The presence of the alkyl group introduces steric hindrance that restricts the rotation around the peptide backbone bonds. This can lock the peptide into a specific, more predictable conformation, which is crucial for designing molecules that bind to biological targets with high affinity and specificity. lookchem.com

Increased Proteolytic Stability: Proteolytic enzymes, which degrade peptides in the body, often recognize and bind to their substrates via hydrogen bonding with the amide backbone. monash.edu N-alkylation removes the amide hydrogen, disrupting this recognition and rendering the adjacent peptide bond resistant to enzymatic cleavage. This significantly increases the peptide's half-life in biological systems. lookchem.commonash.edu

The synthesis of N-alkylated amino acids, especially those with additional functional groups like the hydroxyl group in threonine, can be challenging due to potential side reactions. lookchem.com However, robust synthetic protocols have been developed to produce high-purity building blocks like this compound, making them accessible for incorporation into peptides via standard Fmoc-SPPS. lookchem.comnih.gov The resulting N-alkylated peptides are valuable for exploring complex biological processes and as leads for new drug development. nih.gov

Structure

2D Structure

3D Structure

Properties

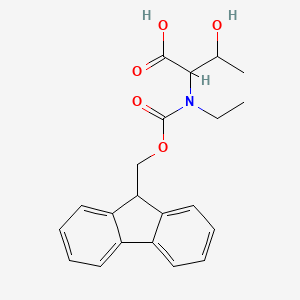

Molecular Formula |

C21H23NO5 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C21H23NO5/c1-3-22(19(13(2)23)20(24)25)21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19,23H,3,12H2,1-2H3,(H,24,25) |

InChI Key |

DQCUWAFCSDXWRO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C(C(C)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc N Et Thr Oh

Established Protocols for the Preparation of Fmoc-N-Et-Thr-OH

The foundational methods for synthesizing N-alkylated amino acids, which are readily adaptable for this compound, primarily involve two well-established routes: direct N-alkylation following protection and the use of cyclic oxazolidinone intermediates.

Strategies Employing Protection and Subsequent N-Alkylation

A common strategy for N-alkylation involves the initial protection of the α-amino group with a secondary protecting group that enhances the acidity of the N-H proton, facilitating its removal and subsequent alkylation. The o-nitrobenzenesulfonyl (o-NBS) group is frequently employed for this purpose. scispace.comacs.org

The general sequence for this approach, adapted for this compound, is as follows:

Starting Material : The synthesis begins with Fmoc-Thr-OH, where the side-chain hydroxyl group is typically protected, for instance, as a tert-butyl (tBu) ether (Fmoc-Thr(tBu)-OH).

N-Nosylation : The α-amino group is protected with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). This "activates" the amino group for the subsequent alkylation step. acs.org

N-Ethylation : The nosylated nitrogen is then alkylated using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base.

Deprotection : The o-NBS group is selectively removed under mild conditions, typically using a thiol reagent like mercaptoethanol in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). scispace.com

This method provides a reliable route to N-ethylated amino acids and is compatible with the base-labile Fmoc group.

Utilization of Oxazolidinone Intermediates in Fmoc-N-Alkylated Threonine Synthesis

One of the most efficient and widely used methods for preparing N-alkylated amino acids protected with the Fmoc group proceeds through a 5-oxazolidinone (B12669149) intermediate. acs.org This two-step procedure is noted for its high yields and for minimizing racemization. acs.org

The process involves:

Oxazolidinone Formation : The starting Fmoc-amino acid, in this case, Fmoc-Thr-OH, is condensed with an aldehyde. For the synthesis of Fmoc-N-Et -Thr-OH, acetaldehyde is used. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (TsOH), in a solvent like toluene (B28343) under reflux conditions to form the corresponding oxazolidinone. researchgate.netchimia.ch

Reductive Ring Opening : The stable oxazolidinone intermediate is then subjected to reductive cleavage. This is commonly achieved using a reducing agent like triethylsilane (Et₃SiH) in the presence of a strong acid, such as trifluoroacetic acid (TFA). acs.orgresearchgate.net The reaction opens the ring to yield the desired N-ethylated product, this compound.

This method is broadly applicable to a variety of Fmoc-amino acids and different aldehydes, allowing for the synthesis of various N-alkyl derivatives. acs.orgresearchgate.net

Innovative Approaches in this compound Synthesis

Recent advancements in synthetic methodology have focused on improving the efficiency, environmental impact, and applicability of preparing N-alkylated amino acids. These innovations include the use of Lewis acid catalysis, the adaptation of methods to solid-phase techniques, and the fine-tuning of reaction conditions.

Application of Lewis Acid Catalysis for N-Alkylation Reactions

The reductive ring-opening of the 5-oxazolidinone intermediate has been significantly improved by the use of Lewis acid catalysis. nih.gov Instead of strong Brønsted acids like TFA, Lewis acids such as aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂) can be used in conjunction with a silane (B1218182) reducing agent. scispace.com

This catalytic approach offers several advantages:

Milder Conditions : Lewis acids can promote the reaction under less harsh conditions, which can be beneficial for sensitive substrates.

Improved Efficiency : The use of Lewis acids has been shown to lead to a more efficient and environmentally benign synthesis of Fmoc-N-methyl-α-amino acids, a principle that extends to N-ethyl derivatives. nih.gov

Higher Yields and Shorter Reaction Times : An improved method for synthesizing Fmoc-N-methyl serine and threonine via oxazolidinone reduction with a Lewis acid resulted in better yields and reduced reaction times. scispace.com

Table 1: Comparison of Acid Catalysts for Oxazolidinone Ring Opening

| Catalyst Type | Example Catalyst | Typical Reducing Agent | Key Advantages |

|---|---|---|---|

| Brønsted Acid | Trifluoroacetic Acid (TFA) | Triethylsilane (Et₃SiH) | Well-established, effective |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Triethylsilane (Et₃SiH) | Milder conditions, higher efficiency |

Solid-Phase Synthesis Techniques for Fmoc-N-Alkylated Amino Acid Derivatives, Including this compound

Adapting synthetic methods to a solid support is highly desirable for peptide synthesis as it simplifies purification and allows for automation. Solid-phase synthesis (SPPS) of N-alkylated amino acids has been successfully developed. A common strategy is based on the Biron-Kessler method, which is an adaptation of the Fukuyama N-alkylation. chimia.chnih.gov

A typical solid-phase protocol for preparing Fmoc-N-Et-Thr(tBu)-OH involves the following steps:

Resin Loading : The initial amino acid, Fmoc-Thr(tBu)-OH, is attached to a suitable resin, such as a 2-chlorotrityl chloride (2-CTC) resin, which protects the carboxylic acid. nih.gov

Fmoc Deprotection : The Fmoc group is removed from the α-amine using a base, typically piperidine (B6355638) in DMF.

o-NBS Protection : The now-free α-amine is protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl). nih.gov

N-Ethylation on Resin : The N-alkylation is performed on the solid support using an ethylating agent (e.g., ethyl iodide) and a base. Multiple reaction cycles may be needed for sterically hindered amino acids like threonine to achieve complete alkylation. chimia.ch

o-NBS Deprotection : The o-NBS group is removed.

Fmoc Re-protection : The newly formed N-ethyl secondary amine is re-protected with an Fmoc group, for example, by using Fmoc-OSu.

Cleavage from Resin : The final product, Fmoc-N-Et-Thr(tBu)-OH, is cleaved from the resin using a mild acid solution (e.g., 1% TFA in DCM), which leaves the side-chain t-butyl protecting group intact. nih.gov

This solid-phase approach is highly valuable as it produces the protected building block ready for direct incorporation into peptide chains using standard Fmoc-SPPS protocols. nih.govpeptide.com

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters, drawing from established protocols for similar N-alkylated amino acids. acs.orggoogle.com

Key areas for optimization include:

Choice of Reagents : For the oxazolidinone method, the choice of reducing agent and acid catalyst is critical. While Et₃SiH/TFA is standard, Lewis acid systems may offer better results. researchgate.netnih.gov In direct alkylation, the reactivity of the ethylating agent (e.g., ethyl iodide vs. ethyl bromide) and the choice of base can significantly impact the outcome.

Solvent and Temperature : Reactions are typically performed in inert solvents like toluene for oxazolidinone formation or THF for direct alkylation. researchgate.netgoogle.com The temperature needs to be controlled to prevent side reactions and racemization. For instance, direct N-alkylation of Boc-protected amino acids often requires low temperatures. google.com

Reaction Monitoring : Progress should be monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material and to minimize the formation of byproducts. acs.org

Purification : Purification of the final product is crucial. For solution-phase synthesis, this typically involves aqueous workup followed by column chromatography. scispace.com The advantage of solid-phase synthesis is the simplified purification, where excess reagents and byproducts are simply washed away from the resin-bound product. nih.gov

Table 2: Key Parameters for Optimization in N-Alkylation Reactions

| Parameter | Method | Considerations |

|---|---|---|

| Base | Direct Alkylation | Strength and steric hindrance of the base (e.g., DBU, collidine) affect deprotonation efficiency and potential side reactions. acs.org |

| Alkylating Agent | Direct Alkylation | Reactivity (I > Br > Cl) and quantity are optimized to ensure complete alkylation without over-alkylation. google.com |

| Catalyst | Oxazolidinone Reduction | Type (Brønsted vs. Lewis) and amount of acid catalyst influence reaction rate and selectivity. nih.gov |

| Solvent | Both Methods | Polarity and boiling point can affect reaction kinetics and solubility of reagents. |

| Temperature | Both Methods | Must be controlled to balance reaction rate with the prevention of side reactions and racemization. |

By systematically adjusting these conditions, the synthesis of this compound can be optimized to produce a high-purity building block suitable for advanced peptide synthesis applications.

Considerations for Stereochemical Integrity in this compound Synthesis

Maintaining the stereochemical integrity of the α-carbon is a paramount concern during the synthesis of N-alkylated amino acids and their subsequent incorporation into peptides. amazonaws.com The α-carbon of an amino acid is susceptible to racemization, particularly during the activation of the carboxyl group for peptide bond formation. nih.gov This issue is a well-documented challenge in Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.netnsf.gov

The primary mechanism of racemization involves the formation of a 5-membered oxazolinone ring intermediate or direct abstraction of the α-proton. bachem.com This process is significantly influenced by the basic conditions often employed during the coupling step. Urethane-protected amino acids, like those bearing Fmoc, Boc, or Z groups, are generally considered to be more resistant to racemization than other types of N-protected amino acids. bachem.comrsc.org However, the risk is not eliminated, especially for amino acids that are inherently more prone to this side reaction, such as histidine and cysteine. nih.govpeptide.com While threonine is generally less susceptible, the presence of an N-alkyl group can alter the electronic environment and potentially increase the risk of epimerization.

Several strategies are employed to minimize the loss of stereochemical integrity:

Choice of Coupling Reagents and Additives : The selection of coupling reagents is critical. The use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is a standard practice. nih.govbachem.com For particularly challenging couplings, additives like 6-Cl-HOBt or HOAt can be used. peptide.com Studies have shown that for Fmoc-L-Cys(Trt)-OH, racemization occurred with most coupling reagents except for the DIC/Oxyma combination. nih.gov

Base Selection : The choice of base used during the coupling reaction has a direct impact on the rate of racemization. Stronger bases can accelerate the deprotonation of the α-carbon. Therefore, weaker bases like N-methylmorpholine (NMM) or sym-collidine are often preferred over stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA). bachem.com

Use of Metal Additives : In some cases, the addition of copper(II) chloride (CuCl₂) has been reported to be effective in suppressing racemization during the solid-phase synthesis of sterically demanding and unusual amino acids, such as 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine. peptide.comnih.gov

The enantiomeric purity of the final product must be rigorously verified. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical techniques for separating and quantifying enantiomers. researchgate.netphenomenex.com Polysaccharide-based columns are commonly used for the chiral separation of Fmoc-amino acids, allowing for the detection of even minor amounts of the undesired enantiomer. nih.govchromatographyonline.com

Table 1: Influence of Coupling Reagents on Racemization of Selected Fmoc-Amino Acids

This table presents data on the extent of D-isomer formation when coupling various Fmoc-amino acids, providing insight into the relative risk of racemization that could be expected for this compound under similar conditions. Data is adapted from studies on related amino acids. nih.gov

| Fmoc-Amino Acid | Coupling Reagent/Base | % D-Isomer (Racemization) | Reference |

| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8% | nih.gov |

| Fmoc-L-His(Trt)-OH | HATU/NMM | 13.9% | nih.gov |

| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | Negligible | nih.gov |

| Fmoc-L-Cys(Trt)-OH | HBTU/DIPEA | 1.7% | nih.gov |

| Fmoc-L-Ser(tBu)-OH | HATU/NMM | 0.9% | nih.gov |

| Fmoc-L-Ser(tBu)-OH | DIC/Oxyma | Negligible | nih.gov |

Table 2: Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(ethyl)amino)-3-hydroxybutanoic acid |

| Fmoc-Thr(tBu)-OH | N-α-Fmoc-O-tert-butyl-L-threonine |

| 2-CTC resin | 2-Chlorotrityl chloride resin |

| Piperidine | Piperidine |

| o-NBS | o-nitrobenzenesulfonyl |

| Ethyl iodide | Iodoethane |

| Diethyl sulfate | Diethyl sulfate |

| Acetaldehyde | Acetaldehyde |

| Paraformaldehyde | Paraformaldehyde |

| Formic acid | Formic acid |

| tert-butyl (tBu) | tert-butyl |

| Fmoc | 9H-fluoren-9-yl)methoxy)carbonyl |

| Boc | tert-butyloxycarbonyl |

| Z | Benzyloxycarbonyl |

| Histidine | Histidine |

| Cysteine | Cysteine |

| DIC | N,N'-diisopropylcarbodiimide |

| HOBt | 1-hydroxybenzotriazole |

| Oxyma Pure | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| 6-Cl-HOBt | 6-Chloro-1-hydroxybenzotriazole |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| NMM | N-methylmorpholine |

| sym-collidine | 2,4,6-Trimethylpyridine |

| DIPEA | N,N-diisopropylethylamine |

| CuCl₂ | Copper(II) chloride |

| 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine | 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine |

| Fmoc-L-Cys(Trt)-OH | N-α-Fmoc-S-trityl-L-cysteine |

| HATU | N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| Fmoc-L-His(Trt)-OH | N-α-Fmoc-N-im-trityl-L-histidine |

| Fmoc-L-Ser(tBu)-OH | N-α-Fmoc-O-tert-butyl-L-serine |

Integration of Fmoc N Et Thr Oh in Advanced Peptide Synthesis Strategies

Role of Fmoc-N-Et-Thr-OH as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a crucial building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. chemimpex.comspringernature.comresearchgate.net In SPPS, peptides are assembled in a stepwise manner on a solid support, with each amino acid being added sequentially. The Fmoc (9-fluorenylmethoxycarbonyl) group on the N-terminus of the amino acid provides temporary protection, which is removed at each cycle to allow for the coupling of the next amino acid in the sequence. thermofisher.com

The use of this compound allows for the precise introduction of an N-ethylated threonine residue at a specific position within a peptide chain. This modification is particularly valuable as N-alkylation can enhance a peptide's resistance to enzymatic degradation, improve its membrane permeability, and influence its conformational preferences. researchgate.netresearchgate.netacs.org The N-ethyl group, being more sterically demanding than a methyl group, can impart unique conformational constraints.

A key advantage of using Fmoc-protected amino acids is their compatibility with orthogonal protecting group strategies, which are essential for the synthesis of complex and modified peptides. ub.eduorganic-chemistry.org Orthogonality in this context means that different protecting groups can be selectively removed under distinct chemical conditions without affecting others. organic-chemistry.orgiris-biotech.de The most common orthogonal scheme in modern SPPS is the Fmoc/tBu strategy. ub.eduiris-biotech.de

In this strategy:

The Fmoc group , protecting the α-amino group, is labile to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). ub.eduacs.org

Side-chain protecting groups, such as the tert-butyl (tBu) group for the hydroxyl function of threonine, are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA). thermofisher.comiris-biotech.de

The structure of this compound, often used as Fmoc-N-Et-Thr(tBu)-OH, fits perfectly within this orthogonal scheme. The tBu group on the threonine side chain remains intact during the repetitive cycles of Fmoc deprotection with piperidine. This prevents unwanted side reactions at the hydroxyl group during peptide chain elongation. At the end of the synthesis, the tBu group is removed simultaneously with other acid-labile side-chain protecting groups and, in many cases, cleavage of the peptide from the resin support using a TFA "cocktail". thermofisher.comiris-biotech.de This compatibility allows for the seamless integration of N-ethylated threonine into peptides alongside other amino acids with various functionalized side chains.

| Protecting Group | Chemical Lability | Purpose |

| Fmoc | Base (e.g., 20% piperidine in DMF) | Temporary protection of the α-amino group |

| tBu | Acid (e.g., TFA) | Permanent protection of the threonine side-chain hydroxyl group |

The stepwise incorporation of this compound into a growing peptide chain presents a synthetic challenge due to the steric hindrance posed by the N-ethyl group. This bulkiness can significantly slow down the coupling reaction compared to non-alkylated or even N-methylated amino acids. rsc.org To overcome this, specialized coupling reagents and optimized reaction conditions are often employed.

Common strategies include:

High-Activity Coupling Reagents: Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are frequently used. These reagents, in the presence of a base such as diisopropylethylamine (DIPEA), form highly reactive activated esters that can overcome the steric hindrance of the secondary amine. sigmaaldrich.comuniurb.it

Extended Coupling Times and Double Coupling: To ensure complete reaction, the coupling time for this compound is often extended. In particularly difficult cases, a "double coupling" strategy is implemented, where the coupling step is repeated with a fresh portion of the activated amino acid before proceeding to the next deprotection step.

Elevated Temperatures: Performing the coupling at a slightly elevated temperature can also help to increase the reaction rate and improve coupling efficiency.

The choice of solvent can also play a role, with polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) being standard. The efficiency of each coupling step is typically monitored using a qualitative test, such as the Kaiser or ninhydrin (B49086) test, to ensure that no free amines remain before the next amino acid is added.

Impact of N-Ethylation on Peptide Assembly and Conformation

The introduction of an N-ethyl group at a specific position in a peptide chain has profound effects on both the efficiency of the peptide's synthesis and the final conformational properties of the molecule.

As previously mentioned, the primary influence of N-ethylation on peptide chain elongation is a reduction in coupling efficiency due to steric hindrance. The N-ethyl group on the incoming amino acid and the N-terminal of the growing peptide chain create a sterically crowded environment around the reactive centers. This can lead to incomplete couplings, resulting in deletion sequences and a more complex crude product that is difficult to purify.

Research into the synthesis of sterically hindered peptides has shown that the choice of protecting group on the incoming amino acid can also influence reactivity. For instance, trifluoroacetyl (Tfa) protected amino acids have been shown to have higher electrophilicity than their Fmoc-protected counterparts, which can be advantageous in difficult coupling steps. rsc.org However, the Fmoc group remains the standard for most applications due to its compatibility with orthogonal protection schemes. The development of more potent coupling reagents and optimized protocols continues to be an active area of research to address the challenges posed by sterically demanding building blocks like this compound. rsc.org

One of the most significant consequences of N-alkylation is its effect on the conformational landscape of a peptide. The N-ethyl group on the threonine residue accomplishes this in several ways:

Amide Bond Geometry: N-alkylation can increase the propensity for the peptide bond to adopt a cis conformation, in contrast to the strong preference for the trans conformation in non-alkylated peptides. nih.gov This ability to favor a cis amide bond can be a powerful tool for inducing specific turns and folds in a peptide backbone.

Torsional Angle Restriction: The steric bulk of the ethyl group restricts the range of accessible backbone dihedral angles (phi, ψ), effectively locking the peptide into a more defined conformation. acs.org This "pre-organization" can reduce the entropic penalty associated with the peptide binding to its target, potentially leading to higher affinity.

Disruption of Hydrogen Bonding: The N-ethyl group replaces the amide proton, eliminating its ability to act as a hydrogen bond donor. researchgate.net This can disrupt secondary structures like α-helices and β-sheets that rely on these hydrogen bonds, while promoting the formation of other structures like β-turns.

This conformational pre-organization is a key strategy in the design of peptidomimetics with enhanced biological activity and stability. nih.govnsf.gov By strategically placing N-ethylated residues, chemists can guide the folding of a peptide into a desired bioactive conformation.

Synthesis of Complex Peptide Architectures Utilizing this compound

The unique properties of this compound make it a valuable component in the synthesis of complex peptide architectures, such as cyclic peptides and peptidomimetics.

Cyclic Peptides: The conformational constraints imposed by N-ethylation can be particularly beneficial in the synthesis of cyclic peptides. nih.gov By inducing a turn or specific bend in the linear precursor, the N-ethylated residue can pre-organize the peptide for macrocyclization, bringing the N- and C-termini into proximity and facilitating the ring-closing reaction. nih.govacs.org This can lead to higher yields and reduced formation of undesired oligomers. Many biologically active natural products are cyclic peptides, and N-alkylation is a common feature that contributes to their stability and oral bioavailability. acs.org

Peptidomimetics: In the design of peptidomimetics, the goal is often to mimic the structure of a native peptide's binding epitope while improving its drug-like properties. This compound can be used to stabilize a specific turn or conformation that is crucial for biological activity but may be only transiently populated in the native, more flexible peptide.

The synthesis of these complex structures relies heavily on the robust and predictable nature of Fmoc-SPPS and the ability to incorporate specialized building blocks like this compound. The careful selection of coupling reagents, orthogonal protecting groups, and cyclization strategies is paramount to the successful construction of these advanced peptide-based molecules.

Applications in the Synthesis of Cyclic Peptides and Peptidomimetics

The incorporation of N-alkylated amino acids like this compound is a powerful strategy in the synthesis of cyclic peptides and peptidomimetics. The N-ethyl group introduces a conformational constraint that can be beneficial for pre-organizing the peptide backbone for cyclization. This strategic modification can influence the resulting conformation of the cyclic peptide, which is often critical for its biological activity.

In the realm of peptidomimetics, which are compounds that mimic the structure and function of natural peptides, this compound serves as a valuable building block. chemimpex.com The N-ethylation alters the hydrogen-bonding capacity of the amide backbone, a key feature that can enhance proteolytic stability and membrane permeability, properties often sought in therapeutic peptide candidates. researchgate.net The synthesis of peptidomimetics often involves the creation of non-natural backbones or the incorporation of residues that induce specific secondary structures. The use of this compound allows for precise control over the peptide's structural properties. mdpi.com

Table 1: Research Findings on the Use of N-Alkylated Amino Acids in Cyclic Peptide and Peptidomimetic Synthesis

| Application Area | Key Finding | Significance | Reference |

| Cyclic Peptide Synthesis | N-alkylation can pre-organize the peptide backbone, facilitating more efficient on-resin or solution-phase cyclization. | Improved yields and purity of cyclic peptides. universiteitleiden.nlnih.gov | universiteitleiden.nlnih.gov |

| Peptidomimetics | Introduction of N-ethyl groups can mimic reverse turns or other secondary structures, leading to enhanced biological activity. | Creation of potent and selective receptor ligands or enzyme inhibitors. mdpi.comnih.gov | mdpi.comnih.gov |

| Drug Discovery | N-methylated and N-ethylated peptides often exhibit increased resistance to enzymatic degradation and improved oral bioavailability. | Development of more robust peptide-based therapeutics. researchgate.netscielo.org.mx | researchgate.netscielo.org.mx |

Incorporation into Peptides Bearing Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for the biological function of many proteins and peptides. The chemical synthesis of peptides containing PTMs is a vital tool for studying their roles in cellular processes. The Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is generally the method of choice for creating such modified peptides because many PTMs are sensitive to the harsh acidic conditions used in other methods. nih.gov

The incorporation of this compound alongside residues with PTMs, such as phosphorylation or glycosylation, presents unique synthetic challenges and opportunities. The presence of the N-ethyl group can influence the local conformation and potentially affect the accessibility of neighboring sites for modification enzymes or the interaction of the PTM with its binding partners. Researchers can synthesize peptides with both N-ethylation and specific PTMs to investigate the interplay between these modifications. The use of orthogonally protected amino acid building blocks is essential in these complex syntheses to ensure that the various protecting groups can be removed selectively without affecting the PTM or the N-ethyl group. sigmaaldrich.com

Table 2: Examples of Fmoc-Protected Building Blocks for PTMs Compatible with this compound Incorporation

| Post-Translational Modification | Fmoc-Amino Acid Building Block | Significance in Research | Reference |

| Phosphorylation | Fmoc-Thr(PO(OBzl)OH)-OH | Essential for studying signaling pathways and protein-protein interactions. | sigmaaldrich.com |

| Glycosylation | Fmoc-Thr(Ac3AcNH-β-Glc)-OH | Crucial for investigating cell recognition, protein folding, and stability. | sigmaaldrich.com |

| Methylation | Fmoc-Arg(Me,Pbf)-OH | Important for understanding epigenetic regulation and protein function. | sigmaaldrich.com |

Strategies for Mitigating Aggregation and Improving Solubility in Peptide Synthesis via N-Ethylation

A significant challenge in solid-phase peptide synthesis is the aggregation of the growing peptide chain on the solid support, which can lead to incomplete reactions and low yields of the desired product. This is particularly problematic for sequences prone to forming stable secondary structures like β-sheets.

N-ethylation of the peptide backbone, through the incorporation of this compound, is a highly effective strategy to disrupt the inter-chain hydrogen bonding that leads to aggregation. researchgate.netnih.gov By replacing an amide proton with an ethyl group, the capacity for hydrogen bond formation is eliminated at that position. This disruption of the regular hydrogen-bonding pattern hinders the formation of β-sheets and other aggregated structures, thereby maintaining the solubility and reactivity of the peptide chain during synthesis. nih.govrsc.org

This strategy is particularly useful for the synthesis of long or hydrophobic peptides, which are notoriously difficult to prepare. The strategic placement of an N-ethylated residue can act as a "break" in the aggregating sequence, allowing the synthesis to proceed more smoothly. scielo.org.mxnih.gov

Table 3: Impact of N-Ethylation on Peptide Properties

| Property | Effect of N-Ethylation | Mechanism | Reference |

| Aggregation | Reduced | Disruption of inter-chain hydrogen bonds that stabilize β-sheet structures. | researchgate.netnih.gov |

| Solubility | Increased | Prevention of aggregation maintains the peptide's accessibility to solvents and reagents. researchgate.netscielo.org.mx | researchgate.netscielo.org.mx |

| Synthetic Yield | Improved | Mitigation of aggregation-related synthetic problems leads to higher yields of the target peptide. | researchgate.net |

Applications of Fmoc N Et Thr Oh in Contemporary Chemical Biology and Materials Science Research

Development of Biochemical Probes and Molecular Tools Incorporating Fmoc-N-Et-Thr-OH

The unique characteristics of this compound make it a valuable component in the synthesis of specialized peptides that serve as probes and tools for interrogating complex biological systems.

The study of protein-protein interactions (PPIs) and enzyme-substrate binding is fundamental to understanding cellular processes and disease mechanisms. mdpi.comnih.gov Peptides that mimic or disrupt these interactions are powerful research tools. mdpi.comacs.org The incorporation of this compound into a peptide sequence can profoundly alter its interaction capabilities.

N-alkylation, such as the N-ethyl group in this compound, eliminates the amide proton, which is a critical hydrogen bond donor. This modification restricts the conformational flexibility of the peptide backbone, forcing it to adopt specific secondary structures. innovareacademics.in This conformational constraint can be exploited to design peptides that fit more precisely into the binding pockets of target proteins or enzymes. For example, introducing N-ethyl-threonine at a protein interface can be used to probe the importance of specific hydrogen bonds and to create more stable and potent inhibitors. nih.govinnovareacademics.in Furthermore, N-alkylation enhances a peptide's resistance to cleavage by proteases, an essential feature for probes used in biological assays where enzymatic degradation is a concern. innovareacademics.in

A study on the protein Azami Green demonstrated that introducing threonine residues at a homodimer interface could disrupt binding, highlighting the sensitivity of protein interactions to changes in this region. nih.gov The use of an N-ethylated threonine could further refine such studies by decoupling the effects of the side chain from the backbone hydrogen-bonding network.

High-throughput screening (HTS) of peptide libraries is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of millions of compounds to find "hits" with a desired activity. nih.govmdpi.com The diversity of a library is crucial for increasing the probability of finding a successful hit.

This compound serves as a valuable building block for increasing the chemical diversity of combinatorial peptide libraries. nih.govthermofisher.com Standard peptide libraries are typically composed of the 20 proteinogenic amino acids. The inclusion of non-canonical amino acids like N-ethyl-threonine expands the accessible chemical space by introducing features not found in natural peptides, namely altered backbone conformation and enhanced enzymatic stability. innovareacademics.in

The synthesis of such libraries often employs the "split-and-pool" method on a solid support, where the resin is divided, coupled with a specific amino acid, and then pooled back together for the next coupling cycle. nih.gov this compound is compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols, allowing for its seamless integration into automated synthesis platforms used for library creation. acs.org The resulting libraries can be screened to identify peptides with improved binding affinity, selectivity, or stability for a given biological target. illinois.edu

Synthetic peptides that mimic the active sites of enzymes are invaluable tools for studying catalytic mechanisms. univie.ac.atacs.org The precise three-dimensional arrangement of amino acid residues within an active site is critical for its function. By incorporating modified amino acids like N-ethyl-threonine, chemists can create structural mimics that help to dissect the roles of individual functional groups. acs.org

The N-ethyl group on the threonine backbone can serve multiple purposes in this context. It can enforce a specific turn or bend in the peptide chain, helping to correctly position other critical side chains as they are in the native enzyme. innovareacademics.in Additionally, the increased stability against proteolysis ensures that the mimic remains intact during mechanistic studies. innovareacademics.in While enzyme mimics are useful for studying active sites, their complexity and the challenge of replicating natural enzyme selectivity remain significant areas of research. acs.org

Contribution to the Research and Design of Peptide-Based Agents

The development of peptides into therapeutic agents faces challenges such as poor stability and low bioavailability. mdpi.compeptide.com Chemical modifications, including N-alkylation, are key strategies to overcome these limitations. innovareacademics.in

The synthesis of therapeutic peptides requires robust and efficient chemical methods. rsc.org this compound is an example of a building block used in modern solid-phase peptide synthesis (SPPS), the dominant method for producing peptides. openaccessjournals.comfrontiersin.org The Fmoc protecting group strategy is favored due to its mild deprotection conditions, which are compatible with a wide range of sensitive and modified amino acids. frontiersin.org

The inclusion of N-alkylated residues like N-ethyl-threonine can sometimes present synthetic challenges, such as slower coupling reactions. To address this, specialized, highly efficient coupling reagents like HATU or COMU are often employed to ensure the complete formation of the peptide bond. rsc.org Methodological advances in SPPS, including the development of new resins and coupling agents, facilitate the incorporation of such modified building blocks, enabling the synthesis of complex peptidomimetics with enhanced therapeutic potential. mdpi.comrsc.org These peptides often exhibit improved drug-like properties, including greater resistance to enzymatic degradation, which can lead to a longer circulation half-life in the body. innovareacademics.inpeptide.com

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind weakly to a biological target. researchgate.netnih.govmdpi.com These initial fragment hits are then optimized and grown into more potent, drug-like molecules. nih.gov

An individual modified amino acid derivative like this compound can be considered a fragment. Its unique structural features—the threonine side chain and the N-ethyl group—can be screened for interaction within a target's binding site. For instance, a fragment-based screen against the human enzyme PKM2 identified L-threonine as binding to a previously uncharacterized pocket. An N-ethylated version could offer a different binding profile or serve as a starting point for optimization.

Once a fragment hit containing N-ethyl-threonine is identified, its Fmoc-protected form provides a direct chemical handle for "fragment growing," where it is elongated using SPPS to build a larger, more potent peptide-based inhibitor. This approach allows for the efficient exploration of the chemical space around the initial binding site, combining the advantages of FBDD with the synthetic versatility of peptide chemistry. mdpi.com

Bioconjugation Strategies Employing this compound-Derived Constructs

There is no specific research detailing bioconjugation strategies that employ constructs derived from this compound. In principle, bioconjugation methods for this molecule would target its functional groups: the C-terminal carboxylic acid and the side-chain hydroxyl group.

Generally, Fmoc-protected amino acids are incorporated into larger peptide sequences via solid-phase peptide synthesis (SPPS). nih.gov Once integrated into a peptide, the terminal carboxyl group or the threonine side-chain hydroxyl could be chemically modified for conjugation to other molecules, such as proteins, polymers, or nanoparticles. However, the N-ethylation on the alpha-amine introduces significant steric hindrance and alters the electronic properties compared to a standard secondary amine. This modification would likely necessitate customized coupling conditions during peptide synthesis. While N-methylated amino acids are used to enhance peptide stability and cell permeability, the specific impacts and conjugation strategies for N-ethylated threonine derivatives have not been documented. nih.govchemimpex.com

Self-Assembly and Supramolecular Chemistry Involving this compound Derivatives

Direct studies on the self-assembly and supramolecular chemistry of this compound are not present in the current body of research. However, the behavior can be inferred from the extensive studies on other Fmoc-amino acid derivatives. The self-assembly of these molecules is primarily driven by a combination of non-covalent interactions:

π-π Stacking: The aromatic fluorenyl (Fmoc) groups stack on top of each other, forming the core of the assembly.

Hydrogen Bonding: Intermolecular hydrogen bonds form between the carboxylic acid and amide groups of the amino acid backbone. nih.gov

The N-ethylation in this compound would disrupt the hydrogen bonding network typically involving the amide proton, which is absent in this tertiary amide structure. This modification would significantly alter its self-assembly propensity and the morphology of any resulting nanostructures compared to non-N-alkylated Fmoc-amino acids.

Formation of Self-Assembled Superstructures with Defined Morphologies

No experimental data exists on the specific superstructures formed by this compound. For context, research on the closely related analog, Fmoc-Thr(tBu)-OH (Nα-Fmoc-O-tert-butyl-L-threonine), demonstrates that it forms distinct, well-defined morphologies depending on experimental conditions such as concentration and temperature. chemrxiv.orgchemrxiv.org

Studies show that Fmoc-Thr(tBu)-OH can self-assemble into different structures, highlighting the sensitivity of the process to external factors. chemrxiv.orgchemrxiv.org For instance, morphological transitions from spheres to dumbbell shapes and eventually to rod-like structures have been observed with changes in concentration and temperature. chemrxiv.org This behavior underscores that while this compound would likely self-assemble due to its Fmoc moiety, the resulting morphologies would be unique and unpredictable without direct experimental investigation.

Table 1: Morphological Transitions of an Analog Compound, Fmoc-Thr(tBu)-OH

| Condition | Observed Morphology | Reference |

|---|---|---|

| Low Concentration (Room Temp) | Spheres | chemrxiv.org |

| High Concentration (Room Temp) | Dumbbell Shapes | chemrxiv.org |

| Low Concentration (Heated) | Rods | chemrxiv.org |

| High Concentration (Heated) | Elongated Dumbbell-Rod Hybrids | chemrxiv.org |

This table presents data for the analog compound Fmoc-Thr(tBu)-OH to illustrate the principle of controlled morphological changes and does not represent data for this compound.

Applications in the Development of Research-Grade Soft Materials and Hydrogelators

There are no documented applications of this compound as a hydrogelator for creating research-grade soft materials. The ability of an Fmoc-amino acid to act as a low-molecular-weight gelator (LMWG) depends on its capacity to form an entangled, three-dimensional fibrillar network that can immobilize a large volume of solvent. nih.govresearchgate.net

The introduction of the N-ethyl group is a critical modification that would likely inhibit the canonical hydrogen-bonding patterns responsible for fibrillation and subsequent hydrogelation in many Fmoc-amino acid systems. While the Fmoc group provides the necessary π-π stacking interactions, the loss of the amide proton for hydrogen bonding would be a significant impediment. nih.gov Therefore, it is improbable that this compound would be an effective hydrogelator on its own, though its potential in co-assembly systems with other gel-forming molecules cannot be ruled out without experimental study. nih.gov

Analytical and Spectroscopic Methodologies for Characterization in Research Contexts

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment of Fmoc-N-Et-Thr-OH

Chromatographic methods are indispensable for assessing the chemical purity and stereoisomeric composition of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of this compound and for its purification. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. rsc.org The inclusion of additives such as trifluoroacetic acid (TFA) or formic acid in the mobile phase is standard practice to improve peak shape and resolution by controlling the ionization state of the analyte. rsc.org

For analytical purposes, a gradient elution is often employed, where the proportion of the organic solvent is increased over time to elute compounds with varying polarities. The purity of an this compound sample is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks in the chromatogram. Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to isolate larger quantities of the pure compound.

A typical HPLC analysis of Fmoc-protected amino acids involves monitoring the eluent with a UV detector. The fluorenyl group of the Fmoc moiety exhibits strong UV absorbance, making detection highly sensitive. tec5usa.com

Table 1: Illustrative HPLC Conditions for Fmoc-Amino Acid Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

This table represents typical starting conditions for method development and may require optimization for specific instruments and samples.

The synthesis of this compound can potentially lead to the formation of different stereoisomers. Chiral chromatography is the definitive method for separating these enantiomers and diastereomers to ensure the stereochemical purity of the desired product. This is crucial as the biological activity and conformational properties of peptides are highly dependent on the stereochemistry of their constituent amino acids.

Chiral stationary phases (CSPs) are employed in HPLC to achieve enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of Fmoc-amino acid derivatives. phenomenex.comsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte, leading to different retention times. mdpi.com Another approach involves derivatization with a chiral agent, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), to form diastereomers that can be separated on a standard achiral column. acs.org Capillary electrophoresis (CE) with a chiral selector, like cyclodextrin, also provides a powerful method for the enantioselective analysis of Fmoc-derivatized amino acids. nih.gov

The enantiomeric excess (e.e.) is a measure of the purity of a chiral substance and is calculated from the relative peak areas of the enantiomers in the chromatogram.

Table 2: Chiral Separation Techniques for Fmoc-Amino Acids

| Technique | Chiral Selector/Stationary Phase | Typical Mobile Phase |

| Chiral HPLC | Polysaccharide-based (e.g., Lux Cellulose, Chiralpak) phenomenex.com | Hexane/Isopropanol mixtures or reversed-phase eluents |

| Chiral CE | β-cyclodextrin nih.gov | Borate buffer with organic modifiers (e.g., isopropanol) and SDS nih.gov |

| Derivatization-HPLC | (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) followed by RP-HPLC acs.org | Standard reversed-phase eluents (e.g., Acetonitrile/Water) |

Spectroscopic Approaches for Structural Elucidation of this compound and its Derivatives

Spectroscopic methods are vital for confirming the chemical structure of this compound and peptides derived from it.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the identity and structural integrity of this compound. rsc.orgarkat-usa.org

In the ¹H NMR spectrum, characteristic signals for the fluorenyl group protons typically appear in the aromatic region (around 7.2-7.8 ppm). rsc.org The protons of the threonine backbone and the N-ethyl group will have distinct chemical shifts and coupling patterns that confirm their presence and connectivity. The N-alkylation can lead to the presence of rotamers, which may result in broadened signals or multiple sets of peaks at room temperature. researchgate.netacs.org

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. rsc.org The carbonyl carbon of the Fmoc group and the carboxyl carbon of the amino acid will have characteristic chemical shifts in the downfield region (around 156 ppm and 170-175 ppm, respectively). rsc.org The numerous signals in the aromatic region correspond to the fluorenyl carbons, while the aliphatic region will show signals for the threonine and N-ethyl carbons. kirj.ee

Table 3: Expected NMR Chemical Shift Ranges for this compound

| Group | ¹H Chemical Shift (ppm) (Typical) | ¹³C Chemical Shift (ppm) (Typical) |

| Fmoc Aromatic Protons | 7.2 - 7.8 | 120 - 144 |

| Fmoc CH, CH₂ | 4.2 - 4.6 | 47, 67 |

| Threonine α-CH | ~4.0 - 4.5 | ~58 - 62 |

| Threonine β-CH | ~4.1 - 4.3 | ~65 - 69 |

| Threonine γ-CH₃ | ~1.1 - 1.3 | ~18 - 22 |

| N-Ethyl CH₂ | ~3.0 - 3.5 (may show complex splitting due to rotamers) | ~40 - 45 |

| N-Ethyl CH₃ | ~1.0 - 1.2 | ~13 - 16 |

| Fmoc Carbonyl Carbon | - | ~156 |

| Carboxyl Carbon | - | ~172 - 176 |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum will show distinctive absorption bands corresponding to the vibrations of specific bonds. rsc.org Key expected absorbances include the N-H stretching vibration (if any residual non-alkylated compound is present), C-H stretching of aromatic and aliphatic groups, the strong carbonyl (C=O) stretch of the urethane (B1682113) from the Fmoc group (around 1700 cm⁻¹), and the C=O stretch of the carboxylic acid. rsc.orgnih.gov The presence of the fluorenyl group will also give rise to characteristic aromatic C=C stretching bands. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to detect and quantify the Fmoc group. The fluorenyl moiety possesses a strong chromophore that absorbs significantly in the UV region. Typically, Fmoc-protected compounds show two main absorption maxima, one around 265 nm and another, more intense peak, near 290-301 nm. researchgate.netmostwiedzy.pl This property is exploited not only for HPLC detection but also for quantifying the amount of Fmoc-amino acid bound to a solid support during solid-phase peptide synthesis (SPPS). tec5usa.com The concentration can be determined by measuring the absorbance of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection. mostwiedzy.pl

Table 4: Key Spectroscopic Data for this compound

| Spectroscopy | Feature | Typical Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | Urethane C=O Stretch | ~1690 - 1720 cm⁻¹ rsc.org |

| IR | Carboxylic Acid C=O Stretch | ~1700 - 1740 cm⁻¹ |

| IR | O-H Stretch (Carboxylic Acid) | ~2500 - 3300 cm⁻¹ (broad) |

| IR | Aromatic C=C Stretch | ~1520 - 1530 cm⁻¹ rsc.org |

| UV-Vis | Fmoc Chromophore Absorbance Maxima | ~265 nm and ~301 nm mostwiedzy.pl |

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound, thereby confirming its elemental composition. arkat-usa.org For peptides derived from this amino acid, MS is indispensable for verifying the correct sequence. Electrospray ionization (ESI) is a common soft ionization technique that allows intact molecules, including large peptides, to be transferred into the gas phase as charged ions. nih.gov The resulting mass spectrum will show the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), and its m/z value is used to confirm the molecular weight.

Tandem mass spectrometry (MS/MS) is used for peptide sequencing. In this technique, a specific precursor ion (the molecular ion of the peptide) is selected and subjected to fragmentation through collision-induced dissociation (CID). nih.gov This process breaks the peptide backbone at the amide bonds, generating a series of fragment ions. The two main types of fragment ions are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). rsc.orgpnas.org The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the peptide sequence to be deduced. The presence of the N-ethyl-threonine residue will be identified by a characteristic mass difference in the fragment ion series. Derivatization with reagents like Fmoc-Cl can enhance ionization efficiency and lead to predictable fragmentation patterns, often favoring the formation of b-type ions. nih.gov

Advanced Techniques for Investigating Intermolecular Interactions of this compound

The supramolecular self-assembly of fluorenylmethyloxycarbonyl (Fmoc)-amino acid conjugates is driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking of the aromatic Fmoc groups. mdpi.comacs.org Understanding the morphology and molecular arrangement within these self-assembled structures is crucial. Advanced analytical techniques provide profound insights into these intermolecular interactions. Conjugation of peptides or amino acids to bulky terminal groups like Fmoc is a potent strategy for inducing self-assembly behavior, such as fibril formation. nih.gov The self-assembly in these systems is frequently propelled by π–π stacking interactions among the bulky aromatic Fmoc groups. nih.gov

Brewster Angle Microscopy (BAM) for Monolayer Morphological Studies

Brewster Angle Microscopy (BAM) is a powerful, non-invasive optical technique for the in situ visualization of monolayers at interfaces, such as the air-water interface of a Langmuir trough. nlab.plresearchgate.net The technique is based on the principle of the Brewster angle, where p-polarized light incident on a pure, clean interface is not reflected. irida.es When a monomolecular layer is formed on the surface, it alters the local refractive index, causing the p-polarized light to be reflected. researchgate.netirida.es This reflected light is captured by a microscope objective to generate a real-time, high-contrast image of the monolayer's morphology without the need for fluorescent labels. nlab.plirida.es

BAM provides direct visual information on the homogeneity, phase behavior, and domain morphology of Langmuir monolayers. nlab.pl Researchers can observe phase transitions, domain size and shape, and packing characteristics during compression or expansion of the film. nlab.pl In studies of Fmoc-amino acid derivatives, BAM has been used to visualize how intermolecular interactions influence monolayer morphology. For instance, in mixed monolayers, BAM can reveal the formation of distinct, bright domains corresponding to condensed phases of the Fmoc-derivative. researchgate.netuco.es The brightness and texture of these domains can be correlated with the surface concentration and molecular organization of the compounds. uco.es

For example, studies on mixed monolayers of 1,2-dimyristoyl-sn-glycero-3-phosphate (DMPA) and various Fmoc-dipeptides have utilized BAM to observe morphological changes. uco.es The morphology of these mixed monolayers is significantly affected by the specific amino acid sequence of the Fmoc-dipeptide, which dictates the extent of interaction with the lipid model membrane. uco.esresearchgate.net Highly hydrophobic Fmoc-dipeptides may show self-assembly into highly reflective aggregates, indicating a large surface concentration. uco.es

Table 1: Illustrative BAM Observations of Mixed Fmoc-Dipeptide/DMPA Monolayers This table presents findings from analogous compounds to demonstrate the type of data obtained via BAM.

| Fmoc-Dipeptide in Mixed Monolayer | Observed Morphology via BAM | Inferred Interaction |

| DMPA:Fmoc-RF | Significant modification of monolayer morphology. | Adsorption of the dipeptide underneath the DMPA monolayer. uco.es |

| DMPA:Fmoc-CF | Significant expansion of isotherms and modification of morphology. | Intercalation of the dipeptide within the DMPA monolayer. uco.es |

| DMPA:Fmoc-FF | Formation of heterogeneous and highly reflective assemblies at high surface pressure. | High surface concentration and aggregation of the dipeptide. uco.es |

| DMPA:Fmoc-GG | Similar behavior to DMPA:Fmoc-AA and DMPA:Fmoc-LG, with less pronounced morphological changes compared to more hydrophobic peptides. | Weaker interaction and potential expulsion of the dipeptide from the monolayer. uco.es |

These studies on related compounds show that BAM is an indispensable tool for elucidating how the structure of molecules like this compound influences their two-dimensional self-assembly and interaction with other molecules at interfaces. uco.es

Fluorescence Spectroscopy in Probing Molecular Interactions

Fluorescence spectroscopy is a highly sensitive technique used to study the self-assembly and intermolecular interactions of molecules. researchgate.net For Fmoc-containing compounds, the fluorenyl group itself serves as an intrinsic fluorescent probe. nih.govrsc.org The fluorescence emission of the Fmoc moiety is sensitive to its local environment and its proximity to other aromatic groups. acs.org Consequently, changes in the fluorescence spectrum can provide detailed information about aggregation, π-π stacking interactions, and the formation of supramolecular structures. rsc.orgacs.org

The self-assembly of Fmoc-amino acids and peptides is often driven by π-π stacking of the fluorenyl groups. mdpi.com This stacking leads to changes in the fluorescence emission, typically a red-shift (a shift to a longer wavelength) of the emission maximum and/or changes in fluorescence intensity. acs.orgunimi.it These spectral shifts are indicative of the formation of aggregates and can be used to monitor the kinetics and mechanism of hydrogelation or nanofiber formation. researchgate.netacs.org For instance, the formation of J-like aggregates, where the molecules are arranged in a head-to-tail fashion, can be inferred from red-shifted absorption and distinct fluorescence properties. unimi.it

Research on various Fmoc-peptides has demonstrated a strong correlation between fluorescence spectral changes and the self-assembly process. rsc.orgacs.org The emission wavelength and intensity can be dependent on factors like concentration and pH, which influence the ionization state and, therefore, the intermolecular forces governing the assembly. acs.org

Table 2: Example of Fluorescence Spectroscopy Data for Fmoc-Tripeptide Self-Assembly This table presents findings from an analogous compound (Fmoc-FWK) to demonstrate the utility of fluorescence spectroscopy.

| Condition (pH) | Assembly Structure | Key Fluorescence Finding | Interpretation |

| pH 5 | Nanofibers | Emission maximum at a shorter wavelength compared to helical ribbons. acs.org | Indicates less extensive or different π-π stacking interactions. acs.org |

| pH 6-11 | Flat Ribbons | Intermediate fluorescence characteristics. acs.org | Reflects a different packing arrangement of the Fmoc groups. acs.org |

| pH 11.2-11.8 | Helical Nanoribbons | Red-shifted emission maximum. acs.org | Suggests enhanced π-π stacking and stronger intermolecular aromatic interactions within the ordered helical structure. acs.org |

| pH 12 | Nanofibers | Similar fluorescence to pH 5. acs.org | Disruption of the ordered stacking observed in the helical state. acs.org |

By monitoring the intrinsic fluorescence of the Fmoc group, researchers can probe the dynamics of aggregation and gain insight into the specific molecular arrangements within the resulting nanostructures. mdpi.com This technique is therefore essential for characterizing the intermolecular interactions of this compound and understanding how they lead to the formation of ordered supramolecular assemblies. nih.gov

Theoretical and Computational Studies on Fmoc N Et Thr Oh and Its Peptide Constructs

Computational Chemistry Approaches to Conformational Analysis

Conformational analysis is fundamental to understanding the structure-property relationships of molecules. numberanalytics.com For a molecule like Fmoc-N-Et-Thr-OH, with its inherent flexibility, computational methods provide insights into the accessible spatial arrangements and their relative energies. numberanalytics.com

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and stability of molecules and their assemblies over time. uoa.grresearchgate.net By simulating the movement of atoms and molecules, MD can reveal how systems like those containing this compound evolve, providing insights into their conformational landscape and the stability of different structures. acs.orgbiorxiv.org

In the context of Fmoc-peptide systems, MD simulations are instrumental in understanding the self-assembly process. acs.org These simulations can model the aggregation of individual molecules into larger nanostructures, such as fibrils, and elucidate the roles of various non-covalent interactions in stabilizing these assemblies. acs.orgcore.ac.uk For instance, simulations can track the formation of hydrogen bonds and the stacking of the aromatic Fmoc groups, which are key drivers of self-assembly. acs.orgrsc.org

The stability of the resulting nanostructures can also be assessed through MD simulations. By subjecting the simulated assemblies to different conditions, such as changes in temperature or solvent, researchers can predict their robustness and potential for applications in diverse environments. researchgate.net Software packages like GROMACS, Desmond, and AMBER are commonly employed to perform these complex simulations. uoa.grrsc.orgrsc.org

A summary of common parameters and outputs from MD simulations on similar Fmoc-peptide systems is presented in the table below.

| Parameter | Description | Typical Value/Range | Software Examples |

| Simulation Time | The duration of the simulated molecular motion. | Nanoseconds (ns) to Microseconds (µs) | GROMACS, Desmond, AMBER |

| Force Field | A set of parameters describing the potential energy of the system. | OPLS, CHARMM, AMBER | GROMACS, Desmond, AMBER |

| Temperature | The simulated temperature of the system. | 298 K - 310 K (Room to Body Temp) | GROMACS, Desmond, AMBER |

| Pressure | The simulated pressure of the system. | 1 bar | GROMACS, Desmond, AMBER |

| Solvent Model | The representation of the solvent molecules. | SPC, TIP3P (for water) | GROMACS, Desmond, AMBER |

| Output | Description | ||

| Trajectory | A file containing the coordinates of all atoms at different time steps. | ||

| RMSD | Root Mean Square Deviation, a measure of structural stability. | ||

| Hydrogen Bonds | Analysis of hydrogen bond formation and lifetime. | ||

| π-π Stacking | Analysis of the stacking interactions between aromatic rings. |

Full geometry optimization is a computational method used to find the lowest energy conformation of a molecule. frontiersin.org This process is crucial for characterizing the three-dimensional structure of this compound and its peptide constructs. rsc.org By employing quantum mechanical methods like Density Functional Theory (DFT) or semi-empirical methods, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. uoa.grresearchgate.net

The optimized geometry provides a static picture of the most stable molecular arrangement, which serves as a foundation for further analysis. frontiersin.org This information is essential for understanding how the N-ethylation and the Fmoc group influence the local conformation of the threonine residue. The results from geometry optimization are also critical inputs for more complex calculations, such as molecular dynamics simulations and docking studies. uoa.gr

Software like GAUSSIAN is a prominent tool for performing geometry optimizations, offering a range of theoretical methods and basis sets to suit the complexity of the system under investigation. uoa.gr

The following table summarizes key structural parameters that can be obtained from full geometry optimization.

| Structural Parameter | Description |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three connected atoms. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. |

| Total Energy | The calculated energy of the optimized structure. |

In Silico Modeling of Intermolecular Interactions

The behavior of this compound in larger systems is governed by its interactions with other molecules. In silico modeling provides a virtual laboratory to study these intermolecular forces, which are critical for processes like self-assembly and ligand-receptor binding. researchgate.netmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein. nih.govopenaccessjournals.com This method is invaluable for predicting the binding affinity and mode of interaction between a ligand like an this compound-containing peptide and its biological target. nih.gov

The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding energy. nih.govopenaccessjournals.com Successful docking studies can provide crucial insights for drug design, helping to identify promising lead compounds and guide their optimization. bond.edu.au

Several software programs, such as AutoDock, GOLD, and SwissDock, are widely used for molecular docking. uoa.grbond.edu.au These programs employ different search algorithms and scoring functions to predict ligand binding. nih.gov The accuracy of docking predictions can be enhanced by incorporating receptor flexibility, although this increases computational cost. bond.edu.au

Key aspects of a typical docking study are outlined in the table below.

| Component | Description | Examples |

| Receptor | The target macromolecule, often a protein. | Enzymes, Cell surface receptors |

| Ligand | The small molecule that binds to the receptor. | This compound containing peptides |

| Search Algorithm | The method used to explore the conformational space of the ligand within the binding site. | Genetic algorithms, Monte Carlo simulations |

| Scoring Function | A function to estimate the binding affinity for a given pose. | Force-field based, empirical, knowledge-based |

| Output | Description | |

| Binding Pose | The predicted 3D orientation of the ligand in the receptor's binding site. | |

| Binding Energy/Score | A numerical value indicating the predicted strength of the interaction. |

The self-assembly of Fmoc-amino acid derivatives into ordered nanostructures is a phenomenon driven by a combination of non-covalent interactions. nih.govnih.gov Among these, hydrogen bonding and π-π stacking are paramount. rsc.orgnih.gov The Fmoc group, with its large aromatic fluorenyl moiety, provides a strong driving force for π-π stacking interactions. nih.gov Concurrently, the peptide backbone and side chains can participate in a network of hydrogen bonds, further stabilizing the assembly. rsc.org

Computational methods can be used to investigate these interactions in detail. By analyzing the optimized geometries and simulated trajectories of this compound assemblies, researchers can identify specific hydrogen bonding patterns and quantify the extent of π-π stacking. rsc.org This understanding is crucial for predicting and controlling the morphology of the resulting nanomaterials, such as hydrogels composed of β-sheet fibrils. nih.gov Techniques like Hirshfeld surface analysis can also be employed to visualize and quantify intermolecular contacts. researchgate.net

The interplay between these interactions dictates the final structure and properties of the self-assembled material. nih.gov For instance, the balance between hydrogen bonding and π-stacking can influence whether the assembly forms nanotubes, nanofibers, or other morphologies. core.ac.uk

Rational Design Principles for this compound Containing Molecular Systems

The insights gained from theoretical and computational studies provide a foundation for the rational design of novel molecular systems incorporating this compound. acs.orgnih.gov By understanding how chemical modifications affect molecular conformation and intermolecular interactions, scientists can tailor molecules to achieve specific properties and functions. uni-muenchen.de

For example, by strategically modifying the peptide sequence attached to this compound, it may be possible to program the self-assembly process to form nanostructures with desired characteristics, such as specific mechanical strengths or responsiveness to external stimuli. acs.org Computational modeling can be used to screen potential designs in silico before undertaking costly and time-consuming experimental synthesis. nih.govsns.it This bottom-up approach, guided by computational predictions, accelerates the development of advanced materials for applications in areas like biomedicine and nanotechnology. nih.gov The design principles often involve balancing hydrophobicity and hydrophilicity, as well as tuning the strength of π-π stacking and hydrogen bonding interactions to control the assembly process. nih.govnih.gov

Future Directions and Emerging Research Avenues Involving Fmoc N Et Thr Oh

Advancements in Automated Synthesis Technologies for Fmoc-N-Et-Thr-OH Integration

The incorporation of sterically hindered amino acids like this compound into a growing peptide chain is a well-known challenge in solid-phase peptide synthesis (SPPS). nih.gov The ethyl group on the backbone nitrogen significantly impedes the approach of the incoming activated amino acid, often leading to slow or incomplete coupling reactions and the formation of deletion sequences. nih.gov The future of integrating residues such as this compound is intrinsically linked to advancements in automated synthesis platforms that can overcome these hurdles.

Modern automated peptide synthesizers are increasingly equipped with features designed to improve the synthesis of "difficult sequences." polarispeptides.com Microwave-assisted SPPS, for instance, utilizes controlled heating to accelerate coupling reactions, which can be particularly beneficial for sterically hindered residues. researchgate.net This technology allows for higher coupling efficiency in shorter timeframes, minimizing the potential for side reactions. scilit.com

Another area of development is in real-time monitoring of the synthesis process. Automated systems that incorporate UV monitoring of the Fmoc deprotection step can provide immediate feedback on the efficiency of each cycle. mdpi.com Future platforms may integrate more sophisticated in-line analytics, such as mass spectrometry, to confirm the successful addition of challenging residues like this compound before proceeding to the next step.

Furthermore, high-throughput parallel synthesizers enable the rapid screening of various coupling conditions to optimize the incorporation of N-alkylated amino acids. nih.gov By systematically testing different reagents, solvents, and temperature profiles, researchers can quickly identify the ideal protocol for a specific sequence containing this compound. mdpi.com The development of tag-assisted liquid-phase peptide synthesis (LPPS) also presents a promising avenue, where solubility-enhancing tags can help overcome aggregation issues common with complex and N-alkylated peptides. acs.org

The table below summarizes key coupling reagents often employed in automated synthesis to facilitate the incorporation of sterically demanding amino acids.

| Coupling Reagent | Description | Advantage for Hindered Couplings |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms a highly reactive HOAt ester, which is highly effective for coupling sterically hindered amino acids. peptide.com |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | A phosphonium (B103445) salt-based reagent that shows high efficiency for difficult couplings, including those involving N-methylated residues. nih.gov |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A third-generation uronium salt that provides rapid and efficient activation with reduced risk of racemization. |

| DIC/OxymaPure | Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | A carbodiimide-based system where OxymaPure acts as an additive that suppresses side reactions and maintains high reactivity, proving effective for hindered couplings. |